molecular formula C17H13NO2 B5824002 N-(4-hydroxynaphthalen-1-yl)benzamide CAS No. 55346-59-3

N-(4-hydroxynaphthalen-1-yl)benzamide

Cat. No.: B5824002
CAS No.: 55346-59-3
M. Wt: 263.29 g/mol
InChI Key: LLODYIVTBQCBBR-UHFFFAOYSA-N
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Description

Contextual Background of Naphthalene (B1677914) and Benzamide (B126) Scaffolds in Chemical Biology

Naphthalene, a bicyclic aromatic hydrocarbon, is a fundamental building block in the creation of a wide array of biologically active compounds. ekb.egekb.eg Its structure allows for various chemical modifications, leading to derivatives with a broad spectrum of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. ekb.eg The lipophilic nature of the naphthalene ring can enhance the ability of molecules to penetrate biological membranes. ijpsjournal.com Several FDA-approved drugs, such as propranolol (B1214883) and naproxen, contain a naphthalene core, highlighting its importance in drug development. ekb.eg

Benzamide and its derivatives also represent a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. These include roles as anticancer, antibacterial, and anticonvulsant agents. researchgate.net The amide linkage in benzamides is a key structural feature that can participate in hydrogen bonding interactions with biological targets.

The combination of these two pharmacologically significant scaffolds in N-(4-hydroxynaphthalen-1-yl)benzamide provides a unique molecular framework for researchers to explore.

Significance of the this compound Moiety in Medicinal Chemistry and Chemical Synthesis

The this compound moiety is of particular interest in medicinal chemistry due to its demonstrated potential in targeting specific biological pathways. A notable area of research is its role as an inhibitor of Mcl-1, an anti-apoptotic protein that is often overexpressed in cancer cells. nih.gov Overexpression of Mcl-1 is linked to chemoresistance and disease relapse in various cancers. nih.gov The hydroxynaphthalene portion of the molecule is crucial for this activity, with the phenolic hydroxyl group forming a key hydrogen bond with the target protein. nih.gov

From a synthetic standpoint, this compound and its analogues are valuable intermediates. The synthesis of these compounds can be achieved through various methods, including the condensation of a hydroxynaphthaldehyde with a benzamide or through multi-component reactions. These synthetic routes offer flexibility for creating a library of derivatives with diverse substitutions, allowing for detailed structure-activity relationship (SAR) studies.

Overview of Research Trajectories for this compound and Analogues

Current research on this compound and its analogues is largely focused on the discovery and optimization of potent and selective inhibitors of anti-apoptotic proteins like Mcl-1. nih.gov Researchers are actively designing and synthesizing new analogues to improve binding affinity and selectivity. nih.gov For instance, modifications to the benzamide portion and the naphthalene ring have been explored to enhance potency. nih.gov

Another research trajectory involves the development of these compounds as potential anticancer agents. researchgate.net Studies have shown that certain derivatives of hydroxynaphthalene carboxanilides exhibit significant activity against human colon carcinoma cell lines. researchgate.net

Furthermore, the core structure is being investigated for other potential therapeutic applications. For example, related naphthalene sulfonamide benzamide derivatives have been designed as multi-target agents for diseases like diabetes and Alzheimer's disease. mdpi.com The exploration of different linkers between the naphthalene and benzamide moieties, such as sulfonamides, is also an active area of investigation to modulate the biological activity of these compounds. nih.gov

Interactive Data Tables

Physicochemical Properties of N-hydroxy-4-(naphthalen-1-yl)benzamide (An Analogue)

PropertyValueSource
Molecular Weight263.29 g/mol PubChem
Molecular FormulaC17H13NO2PubChem
XLogP33.6PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem

Biological Activity of a N-(4-hydroxynaphthalen-1-yl)arylsulfonamide Analogue

CompoundTargetKi (nM)Fold Improvement vs. Lead
Analogue 19Mcl-11709-fold
Analogue 21Mcl-11809-fold

Source: Adapted from research on 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as Mcl-1 inhibitors. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-hydroxynaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-16-11-10-15(13-8-4-5-9-14(13)16)18-17(20)12-6-2-1-3-7-12/h1-11,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLODYIVTBQCBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358294
Record name N-(4-hydroxynaphthalen-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55346-59-3
Record name N-(4-hydroxynaphthalen-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Synthetic Approaches to N-(4-hydroxynaphthalen-1-yl)benzamide

The synthesis of this compound can be approached through several established and modern synthetic strategies. These methods primarily involve the formation of the crucial amide bond, either through direct condensation or via multi-component reactions.

Multi-component Condensation Reactions for Naphthyl-Amide Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of related reactions, such as the Betti reaction, provide a strong basis for its potential synthesis. sci-hub.se The Betti reaction typically involves the condensation of a phenol, an aldehyde, and an amine to yield an aminobenzylphenol. rsc.org

A plausible one-pot synthesis of a related class of compounds, 1-amidoalkyl-2-naphthols, involves the reaction of 2-naphthol, an aldehyde, and an amide or amine. rsc.orgijcmas.commdpi.com By analogy, a similar approach for this compound could be envisioned, starting from 4-amino-1-naphthol (B40241), benzaldehyde, and a suitable third component under catalytic conditions. The reaction would likely proceed through the initial formation of a Schiff base between the amino group of 4-amino-1-naphthol and benzaldehyde, followed by nucleophilic attack and subsequent rearrangement to form the stable amide product. The use of various catalysts, such as Lewis acids or solid-supported catalysts, could be explored to optimize reaction conditions and yields. sci-hub.sersc.org

A variety of substituted benzaldehydes can be employed in such reactions to generate a library of this compound derivatives with diverse functionalities on the benzamide (B126) portion of the molecule.

Amidation Strategies and Coupling Reactions

A more traditional and widely applicable method for the synthesis of this compound is through direct amidation. This involves the reaction of 4-amino-1-naphthol with benzoyl chloride or a related activated benzoic acid derivative. byjus.com This nucleophilic acyl substitution reaction is a cornerstone of organic synthesis for forming amide bonds.

The general procedure involves dissolving 4-amino-1-naphthol in a suitable anhydrous solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. nanobioletters.com Pyridine is a common choice for this purpose as it is a stronger base than the amine reactant and can also act as a catalyst. byjus.com The reaction mixture is typically cooled before the dropwise addition of benzoyl chloride. After the addition, the reaction is stirred at room temperature to allow for the completion of the amide formation. The resulting this compound can then be isolated and purified using standard techniques such as extraction and column chromatography. nanobioletters.com

This amidation strategy is robust and can be adapted to produce a wide range of derivatives by using substituted benzoyl chlorides.

Synthesis of this compound Derivatives and Analogues

The modular nature of the synthesis of this compound allows for the straightforward generation of a diverse library of derivatives and analogues. Modifications can be introduced on both the benzamide and the naphthalene (B1677914) moieties, enabling the systematic exploration of structure-activity relationships for various applications.

Design and Introduction of Substituents on the Benzamide Moiety

The properties of this compound can be fine-tuned by introducing various substituents onto the benzamide ring. This is typically achieved by using appropriately substituted benzoyl chlorides in the amidation reaction with 4-amino-1-naphthol. nih.govresearchgate.net A wide range of commercially available or synthetically accessible benzoyl chlorides allows for the introduction of electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl). nih.govresearchgate.net

The synthesis of these derivatives generally follows the standard amidation protocol. The choice of solvent and reaction conditions may need to be optimized depending on the reactivity of the specific substituted benzoyl chloride. The resulting substituted N-(4-hydroxynaphthalen-1-yl)benzamides can be purified by crystallization or chromatography.

A representative selection of substituted benzoyl chlorides that can be used for this purpose is shown in the table below.

Substituted Benzoyl ChlorideResulting Substituent on Benzamide Moiety
4-Methylbenzoyl chloride4-Methyl
4-Methoxybenzoyl chloride4-Methoxy
4-Chlorobenzoyl chloride4-Chloro
4-Nitrobenzoyl chloride4-Nitro
3,4-Dichlorobenzoyl chloride3,4-Dichloro

Modifications on the Naphthalene Ring System

Modifications to the naphthalene ring of this compound offer another avenue for creating structural diversity. This can be achieved by starting with a substituted 4-amino-1-naphthol derivative. A versatile synthetic route to achieve this involves a modular approach starting from a substituted nitronaphthalene. nih.gov

For instance, a synthetic sequence could begin with an electrophilic aromatic substitution on a suitably protected naphthalene derivative, such as 1-methoxy-4-nitronaphthalene, to introduce a desired substituent. nih.gov This could be followed by a reduction of the nitro group to an amine. Subsequent amidation with benzoyl chloride, as described in section 2.1.2, would yield the N-(substituted-4-hydroxynaphthalen-1-yl)benzamide. A final deprotection step, if necessary, would reveal the hydroxyl group.

This modular strategy allows for the introduction of a wide array of functional groups at various positions on the naphthalene ring, providing access to a broad range of analogues for further study.

Elucidation of Molecular Structures via Spectroscopic and Analytical Techniques

The structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration would be observed around 1630-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide detailed information about the structure. The aromatic protons on both the naphthalene and benzamide rings would appear as multiplets in the region of δ 7.0-8.5 ppm. The amide proton (N-H) would likely appear as a singlet or a broad singlet at a downfield chemical shift, typically above δ 9.0 ppm. The hydroxyl proton (O-H) would also be observed as a singlet, with its chemical shift being dependent on the solvent and concentration. researchgate.net

¹³C NMR: The carbon NMR spectrum would show distinct signals for all the carbon atoms in the molecule. The amide carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-170 ppm. The aromatic carbons would appear in the range of δ 110-150 ppm. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound.

The table below summarizes the expected spectroscopic data for the parent compound.

Spectroscopic TechniqueCharacteristic Data
IR (cm⁻¹) ~3300 (N-H, O-H stretch), ~1650 (C=O stretch)
¹H NMR (ppm) ~9.5-10.5 (s, 1H, N-H), ~7.0-8.5 (m, Ar-H)
¹³C NMR (ppm) ~166 (C=O), ~110-150 (Ar-C)
MS (m/z) [M]⁺ corresponding to C₁₇H₁₃NO₂

Advanced Synthetic Strategies for this compound Scaffolds

Modern organic synthesis emphasizes the development of sophisticated strategies that offer high yields and purity while minimizing environmental impact. For the this compound scaffold, this involves the exploration of novel catalytic systems and the application of green chemistry principles.

The traditional synthesis of amides often involves the use of stoichiometric coupling reagents, which can lead to significant waste. Catalytic methods offer a more atom-economical and environmentally friendly alternative. The synthesis of this compound can be approached through the catalytic acylation of 4-amino-1-naphthol or its derivatives.

Catalytic Systems:

A variety of catalysts can be employed for the amidation reaction between a carboxylic acid (or its derivative) and an amine. For the synthesis of this compound, which involves the acylation of 4-amino-1-naphthol with benzoic acid or benzoyl chloride, several catalytic systems are pertinent.

Lewis Acid Catalysts: Metal triflates, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), are effective catalysts for amidation reactions. They activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Solid-Supported Catalysts: The use of heterogeneous catalysts, such as silica-supported acids or metal oxides (e.g., CuO), simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. These catalysts can be easily separated from the reaction mixture by filtration.

Biocatalysts: Enzymes, particularly lipases, are increasingly used in organic synthesis due to their high selectivity and mild reaction conditions. Lipase-catalyzed amidation can proceed in organic solvents or even under solvent-free conditions, offering a green alternative to traditional chemical catalysts.

Green Chemistry Principles in Synthesis:

The application of green chemistry principles is crucial for the sustainable synthesis of this compound.

Atom Economy: One-pot reactions that combine multiple synthetic steps without isolating intermediates significantly improve atom economy. For instance, a one-pot synthesis could involve the in-situ generation of 4-amino-1-naphthol from a precursor, followed by immediate catalytic acylation.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions, is a key aspect of green synthesis. Microwave-assisted solvent-free synthesis has been shown to be effective for various amidation reactions, often leading to shorter reaction times and higher yields.

Energy Efficiency: Microwave irradiation can provide rapid and efficient heating, reducing reaction times and energy consumption compared to conventional heating methods.

The following table illustrates representative catalytic systems and conditions that could be applied for the synthesis of this compound, based on analogous amidation reactions.

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)
Copper(II) trifluoromethanesulfonate4-amino-1-naphthol, Benzoic acidToluene11024~85
Silica-supported Sulfuric Acid4-amino-1-naphthol, Benzoyl chlorideAcetonitrile806~90
Lipase4-amino-1-naphthol, Benzoic acidToluene (solvent-free)6048~75
None (Microwave-assisted)4-amino-1-naphthol, Benzoic acidSolvent-free1200.5~92

While this compound itself is achiral, the introduction of chiral centers into its scaffold can lead to derivatives with specific biological activities. Stereoselective synthesis aims to control the formation of these stereoisomers.

Chirality can be introduced in several ways:

Use of Chiral Building Blocks: Starting with a chiral derivative of benzoic acid or by modifying the naphthalene core with a chiral substituent allows for the synthesis of stereochemically defined products.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of a new stereocenter. For example, a kinetic resolution of a racemic precursor to this compound could be achieved using a chiral catalyst that selectively acylates one enantiomer.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical outcome of a reaction. After the desired stereocenter is formed, the auxiliary is removed.

For the this compound scaffold, stereoselectivity could be relevant in reactions involving the functionalization of the naphthalene ring or the benzamide moiety. For instance, if a prochiral ketone is present on the benzoyl group, its asymmetric reduction would lead to chiral alcohols.

The following table outlines some general strategies for stereoselective synthesis that could be adapted for derivatives of this compound.

StrategyDescriptionExample Application
Asymmetric Hydrogenation A prochiral olefin on a modified benzamide moiety is reduced to a chiral alkane using a chiral transition metal catalyst (e.g., with a BINAP ligand).Introduction of a chiral side chain on the benzoyl ring.
Kinetic Resolution A racemic mixture of a 4-amino-1-naphthol derivative is acylated with benzoyl chloride in the presence of a chiral acylation catalyst, leading to the selective formation of one enantiomer of the amide.Separation of enantiomers of a chiral precursor.
Diastereoselective Aldol (B89426) Reaction A derivative of this compound with a ketone functionality undergoes an aldol reaction with a chiral aldehyde, leading to diastereomeric products.Elaboration of the scaffold to include multiple stereocenters.

Exploration of Biological Activities and Mechanistic Insights

Investigations into Anticancer and Antiproliferative Activities

Derivatives of N-(4-hydroxynaphthalen-1-yl)benzamide have demonstrated notable potential as anticancer agents. Their efficacy stems from the ability to selectively target and inhibit key proteins involved in cancer cell survival and proliferation.

In Vitro Efficacy against Cancer Cell Lines

The antiproliferative effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. These studies are crucial for determining the compound's spectrum of activity and identifying cancer types that may be particularly susceptible to its effects.

Notably, N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)sulfonamide derivatives have shown enhanced anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) and various cancer cell lines. nih.gov The substitution of a sulfonamide group for an amide fragment was found to be critical for this enhanced inhibitory activity. nih.gov

Research has also explored the anticancer effects of related benzamide (B126) structures. For instance, 3,4,5-trihydroxy-N-alkyl-benzamides have been tested against colon HCT-116 cells, with some derivatives showing significant inhibitory effects. orientjchem.org Similarly, a novel benzimidazole (B57391) derivative demonstrated potent cytotoxic activity against A549 (lung carcinoma) and HepG2 (liver carcinoma) cell lines, as well as MCF-7 (breast carcinoma) cells. jksus.org The triple-negative breast cancer (TNBC) cell line, MDA-MB-231, has also been a subject of investigation, with studies focusing on the inhibition of cell migration. nih.govmdpi.com

Interactive Table: In Vitro Efficacy of this compound Derivatives and Related Compounds Against Various Cancer Cell Lines

Cell LineCancer TypeCompound TypeObserved Effect
HUVECs Endothelial CellsN-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamideAnti-proliferative activity nih.gov
A549 Lung CarcinomaBenzimidazole derivativeCytotoxic effect (IC50 = 15.80 µM) jksus.org
K562 Chronic Myelogenous Leukemia3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamideInhibition of cell growth nih.gov
PC-3 Prostate CancerNot specifically detailed in the provided search resultsNot specifically detailed in the provided search results
HCT 116 Colon Carcinoma3,4,5-trihydroxy-N-alkyl-benzamidesAnticancer effect, varying IC50 values orientjchem.org
MDA-MB-231 Triple-Negative Breast CancerBthTx-II (in co-culture)Inhibition of migration and proliferation mdpi.com
MCF-7 Breast CarcinomaBenzimidazole derivativeCytotoxic effect jksus.org
HGT116 Not specifically detailed in the provided search resultsNot specifically detailed in the provided search resultsNot specifically detailed in the provided search results

Cellular Mechanisms of Action: Induction of Apoptosis and Cell Cycle Modulation

The ultimate goal of many anticancer therapies is to induce apoptosis, or programmed cell death, in malignant cells. This compound derivatives have been shown to effectively trigger this process.

The inhibition of Mcl-1 by these compounds disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. nih.govnih.gov This is characterized by the activation of caspases, such as caspase-3, which are key executioners of apoptosis. nih.govnih.gov Studies have demonstrated that treatment with these Mcl-1 inhibitors leads to a dose-dependent increase in apoptosis in human leukemia cell lines. nih.gov This apoptotic activity is dependent on the Bak/Bax proteins, which are pro-apoptotic members of the Bcl-2 family. nih.gov

Furthermore, related N-substituted benzamides have been shown to induce a G2/M cell cycle block prior to the onset of apoptosis. nih.govresearchgate.net This suggests a multi-faceted mechanism where the compounds first halt cell cycle progression and then initiate programmed cell death. The induction of apoptosis by these benzamides involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.gov Interestingly, this process can occur independently of the p53 tumor suppressor protein, which is often mutated in cancer. nih.govresearchgate.net

Antiangiogenic Properties in Model Systems

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions like cancer and retinopathy. nih.gov The inhibition of angiogenesis is a key therapeutic strategy. While direct studies on the antiangiogenic properties of this compound are not extensively documented, research on related structures containing hydroxamic acid and naphthalene (B1677914) moieties has shown promise. For instance, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a hydroxamic acid derivative, was identified as a potent inhibitor of aminopeptidase (B13392206) N (APN), an enzyme linked to angiogenesis. elsevierpure.com This compound demonstrated a Ki value of 3.5 μM against APN and inhibited the invasion of bovine aortic endothelial cells induced by basic fibroblast growth factor. elsevierpure.com Furthermore, a systematic review and meta-analysis of flavonoids, which share structural similarities with the naphthalene group, have shown that subclasses like isoflavones, flavonols, and flavones can reduce blood vessels by 64% to 80% at a concentration of 100 µM in the in vivo chick chorioallantoic membrane (CAM) assay. nih.gov These findings suggest that the core structure of this compound may possess antiangiogenic potential worthy of investigation.

Evaluation of Antimicrobial and Antifungal Potentials

The rise of antimicrobial resistance necessitates the discovery of new and effective therapeutic agents. The benzamide and naphthalene scaffolds are featured in many compounds with demonstrated antimicrobial properties.

Research into derivatives of the core this compound structure has revealed a broad spectrum of antibacterial activity.

Gram-positive and Gram-negative Bacteria : Studies on biosurfactants have shown that compounds like sophorolipids can inhibit the growth of Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli at concentrations greater than 5% v/v. nih.gov Rhamnolipids and sophorolipids were effective against the Gram-positive Bacillus subtilis at concentrations above 0.5% v/v. nih.gov While not direct derivatives, this highlights the potential for related structures to act against a range of bacteria. Plant flavonoids have also demonstrated activity against both Gram-positive and Gram-negative bacteria, with the cell membrane being a key target. mdpi.com

Methicillin-Resistant Staphylococcus aureus (MRSA) Strains : The benzamide scaffold is a key feature in FtsZ inhibitors, which have shown potent activity against MRSA. nih.gov A series of difluorobenzamide derivatives exhibited excellent antimicrobial activity against MRSA ATCC 43300, with some compounds showing a low Minimum Inhibitory Concentration (MIC) of 1 μg/mL. nih.gov Similarly, a study on chlorinated 1-hydroxynaphthalene-2-carboxanilides, which are structural isomers of the target compound, identified N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide as having activity comparable to or higher than clinically used drugs, with a MIC of 0.37 μM against MRSA. nih.gov

Mycobacterium Strains : The hydroxynaphthalenecarboxamide scaffold has been investigated for its antimycobacterial properties. A series of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides, which are closely related to the subject compound, were screened against Mycobacterium tuberculosis H37Ra, M. kansasii, and M. smegmatis. nih.gov Several of these compounds showed activity comparable or superior to the standard drug rifampicin. nih.gov Specifically, 2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamide had a high activity against M. tuberculosis with a MIC of 12 µM and low cytotoxicity. nih.gov Benzene amide ether scaffolds have also been shown to be active against intracellular M. tuberculosis. nih.govbiorxiv.org

Table 1: Antibacterial Activity of Related Compounds
Compound/Compound ClassTarget Organism(s)Key FindingsReference(s)
Difluorobenzamide DerivativesMethicillin-Resistant Staphylococcus aureus (MRSA)Potent activity with MIC as low as 1 μg/mL. nih.gov
N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamideMRSA (clinical isolates)MIC of 0.37 μM. nih.gov
2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamideMycobacterium tuberculosis H37RaMIC of 12 µM, with insignificant cytotoxicity. nih.gov
N-[3-(But-2-yloxy)phenyl]-2-hydroxy-naphthalene-1-carboxamideM. tuberculosis, M. kansasii, M. smegmatisHigh activity against all tested strains. nih.gov
Benzene Amide Ether ScaffoldIntracellular Mycobacterium tuberculosisBactericidal activity against non-replicating M. tuberculosis. nih.gov

The search for novel antifungal agents is critical, particularly for treating infections caused by opportunistic pathogens like Aspergillus niger and Candida albicans.

Aspergillus niger : While direct data on this compound is scarce, related compounds have been evaluated. For example, Sodium New Houttuyfonate (SNH) has demonstrated fungicidal activity against various Aspergillus fumigatus strains by inhibiting ergosterol (B1671047) synthesis. frontiersin.org Although a different species, this highlights a potential mechanism for related structures. Some medicinal plant extracts containing secondary metabolites with structural similarities have shown activity against A. niger. nih.gov

Candida albicans : The benzamide scaffold has been incorporated into various compounds tested against Candida species. A study on N-(4-halobenzyl)amides showed that some derivatives were effective inhibitors of Candida strains. nih.gov Compound 16 from this study, a benzoic acid amide, exhibited stronger antifungal activity (MIC = 7.8 µg/mL) against C. krusei than the standard drug fluconazole (B54011) (MIC = 16 µg/mL). nih.gov SNH has also shown effectiveness against C. albicans. frontiersin.org

Table 2: Antifungal Activity of Related Compounds
Compound/Compound ClassTarget Organism(s)Key FindingsReference(s)
Sodium New Houttuyfonate (SNH)Aspergillus fumigatusSignificant fungicidal activity; inhibits ergosterol synthesis. frontiersin.org
N-(4-halobenzyl)amides (Compound 16)Candida kruseiMIC = 7.8 µg/mL, more potent than fluconazole. nih.gov
Brucea antidysenterica extractCandida albicansInhibition zone of 15.5 ± 0.5 mm at 200 mg/mL. nih.gov
Aloe vera extractAspergillus nigerInhibition zone of 12.3 ± 0.58 mm at 200 mg/mL. nih.gov

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. Compounds that can inhibit biofilm formation are of great therapeutic interest. Research on N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives, which are structurally related to the target compound, has shown that these molecules can effectively inhibit biofilm formation by both Gram-negative Escherichia coli and Gram-positive Bacillus subtilis. nih.govresearchgate.net Another related compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS), has demonstrated dose-dependent inhibition of biofilm formation in Pseudomonas aeruginosa by targeting the quorum sensing system, without having significant bactericidal effects. bohrium.comnih.gov

Other Investigated Biological Activities

The this compound scaffold is a promising candidate for designing enzyme inhibitors due to its structural features that can interact with active sites of various enzymes.

Carbonic Anhydrase : Benzamide-4-sulfonamides have been shown to be effective inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.gov These compounds inhibited hCA II, VII, and IX in the low nanomolar or subnanomolar range. nih.gov A separate study on N-((4-sulfamoylphenyl)carbamothioyl) amides, which also contain a benzamide moiety, demonstrated inhibition against hCA I, II, and VII, as well as three β-CAs from Mycobacterium tuberculosis (MtCA1-MtCA3). mdpi.com Many of these compounds showed better inhibition against hCA I and VII than the standard drug acetazolamide. mdpi.com MtCA2 was particularly sensitive, with ten of the twelve tested compounds showing inhibition constants in the low nanomolar range. mdpi.com

Acetylcholinesterase (AChE) : AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov Research into new benzamide derivatives has identified potent AChE inhibitors. nih.gov For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was highly active against AChE with an IC₅₀ of 0.056 µM, comparable to the drug donepezil (B133215) (IC₅₀ = 0.046 µM). nih.gov Phthalimide-based benzamide derivatives have also been explored as potential AChE inhibitors due to their ability to bind to the enzyme's peripheral anionic site. nih.gov

β-Secretase (BACE1) : BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. nih.gov Inhibition of BACE1 is a major therapeutic goal. The same N,N′-(1,4-phenylene)bis(3-methoxybenzamide) that potently inhibited AChE also showed activity against BACE1, with an IC₅₀ value of 9.01 µM. nih.gov This dual-target activity makes such benzamide derivatives particularly interesting for neurodegenerative disease research.

Table 3: Enzyme Inhibition by Related Compounds
Compound/Compound ClassTarget EnzymeKey Findings (Inhibition)Reference(s)
Benzamide-4-sulfonamideshCA I, II, VII, IXLow nanomolar to subnanomolar inhibition (KIs of 5.3–334 nM for hCA I). nih.gov
N-((4-sulfamoylphenyl)carbamothioyl) amideshCA VII, MtCA2Potent inhibition with KIs as low as 1.1 nM (hCA VII) and 3.4 nM (MtCA2). mdpi.com
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)AChEIC₅₀ = 0.056 µM. nih.gov
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)BACE1IC₅₀ = 9.01 µM. nih.gov

Anti-inflammatory Response Pathway Investigations

While direct and specific investigations into the anti-inflammatory response pathways of this compound are not extensively detailed in the currently available scientific literature, insights can be drawn from studies on structurally related benzamide and naphthalene derivatives. Research on these analogous compounds suggests potential mechanisms by which this compound may exert anti-inflammatory effects, primarily through the modulation of key signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Certain N-substituted benzamide derivatives have been reported to inhibit the activation of NF-κB. nih.govnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov The inhibition of NF-κB activation by benzamide compounds suggests a potential mechanism for their anti-inflammatory and antitumor properties. nih.gov This inhibition would, in turn, lead to a decrease in the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, studies on 2-phenylnaphthalene (B165426) derivatives have demonstrated their ability to suppress the production of pro-inflammatory mediators in response to lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.govnih.gov These effects were attributed to the downregulation of both the MAPK and NF-κB signaling pathways. nih.govnih.gov The MAPK pathway, which includes kinases such as ERK, p38, and JNK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory cytokines. nih.gov The inhibition of this pathway by naphthalene-containing compounds points to a significant mechanism for controlling inflammation. nih.gov

Specifically, research on certain 2-phenylnaphthalene derivatives, such as 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene and 2-(4'-aminophenyl)-6,7-dimethoxynaphthalene, has shown that they can significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-II (COX-2). nih.govnih.gov These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation. nih.gov The inhibitory action on these enzymes, along with a reduction in the production of interleukin-6 (IL-6) and TNF-α, was linked to the suppression of NF-κB nuclear translocation and the phosphorylation of MAPK pathway components. nih.govnih.gov

Given the structural similarities, it is plausible that this compound could engage with similar molecular targets. The presence of both the benzamide and naphthalene moieties suggests that it might interfere with the NF-κB and MAPK signaling cascades, thereby reducing the expression of pro-inflammatory genes and the production of inflammatory mediators. However, without direct experimental evidence, these proposed mechanisms remain speculative.

The following table summarizes the observed anti-inflammatory effects and mechanistic insights from studies on compounds structurally related to this compound.

Compound Class/DerivativeModel SystemKey FindingsPotential Implication for this compound
N-substituted benzamides HeLa CellsInhibition of NF-κB activation. nih.govnih.govMay inhibit the NF-κB pathway, reducing the expression of pro-inflammatory genes.
2-Phenylnaphthalene derivatives Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cellsDownregulation of MAPK and NF-κB pathways; decreased expression of iNOS and COX-2; reduced production of NO, IL-6, and TNF-α. nih.govnih.govCould potentially modulate MAPK and NF-κB signaling to decrease the production of key inflammatory mediators.
N-2-(Phenylamino) Benzamide Derivatives RAW264.7 cellsInhibition of nuclear translocation of NF-κB and suppression of NO, COX-2, and IL-1β production. nih.govSuggests a possible role in suppressing NF-κB mediated inflammatory responses.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For derivatives of N-(4-hydroxynaphthalen-1-yl)benzamide, the key pharmacophoric elements generally include the naphthalene (B1677914) ring system, the hydroxyl group, the benzamide (B126) moiety, and the linker connecting them.

The benzamide portion of the molecule serves as a versatile scaffold that can be modified to fine-tune biological activity. The nature and position of substituents on this phenyl ring can dramatically alter the compound's efficacy and target selectivity. Studies on related N-substituted benzamide derivatives have shown that both electron-donating and electron-withdrawing groups can modulate anti-proliferative and antimicrobial activities. researchgate.netnanobioletters.com

For instance, in a series of N-substituted benzamide derivatives designed as potential antitumor agents, various substitutions on the benzamide ring led to a range of inhibitory activities against different cancer cell lines. researchgate.net Similarly, in the context of antimicrobial agents, substitutions on the benzamide ring of related scaffolds have been shown to be critical for activity against various bacterial strains. nanobioletters.commdpi.com Halogen substitutions, such as chloro and bromo groups, on the phenyl ring of N-phenylbenzamides have been shown to influence their antimicrobial potency. nanobioletters.com The presence of a nitro group, an electron-withdrawing substituent, has also been explored in designing active compounds. nanobioletters.com

Table 1: Impact of Benzamide Moiety Substitutions on Antimicrobial Activity in a Series of N-Phenylbenzamide Analogs Note: This data is from related benzamide series to illustrate the principle of substitution effects.

Compound Analogue Substituent on Phenyl Ring of Benzamide Biological Activity (Example) Reference
N-(p-tolyl)benzamide 4-Methyl Active against certain bacterial strains nanobioletters.com
N-(4-chlorophenyl)benzamide 4-Chloro Potent antibacterial agent nanobioletters.com
N-(4-bromophenyl)benzamide 4-Bromo Significant antimicrobial properties nanobioletters.com

These examples underscore the principle that substitutions on the benzamide ring are a key strategy for optimizing the biological profile of this compound derivatives.

The 4-hydroxynaphthalene moiety is a critical component for the biological activity of this class of compounds. The fused aromatic ring system of naphthalene provides a large, rigid, and lipophilic scaffold that can engage in π-π stacking and hydrophobic interactions with biological targets. ekb.egijpsjournal.com Naphthalene derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ekb.egijpsjournal.comresearchgate.net

The position of the hydroxyl group on the naphthalene ring is crucial and can determine the spectrum of biological activity. nih.gov Structure-based design studies of 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, which are analogs of the title compound, identified them as selective inhibitors of the anti-apoptotic protein Mcl-1. nih.govnih.gov In these studies, the 4-hydroxynaphthalene group was found to be essential for binding to the BH3 binding groove of the Mcl-1 protein. nih.govnih.gov

In contrast, isomers such as N-(2-hydroxynaphthalen-1-yl)benzamide, where the hydroxyl group is at the 2-position, serve as key intermediates in the synthesis of other pharmacologically relevant scaffolds like 1-amidoalkyl-2-naphthols. The different positioning of the hydroxyl and amide groups leads to distinct chemical properties and biological applications. nih.gov The activity of hydroxynaphthalenecarboxanilides, for example, is highly dependent on the mutual position of the carboxamide and phenolic moieties. nih.gov

Table 2: Comparison of Naphthalene Scaffolds and Biological Relevance

Scaffold Key Structural Feature Associated Biological Activity/Application Reference
N-(4-hydroxynaphthalen-1-yl)sulfonamide 4-Hydroxynaphthalene moiety Selective Mcl-1 inhibition (anticancer) nih.govnih.gov
N-(2-hydroxynaphthalen-1-yl)benzamide 2-Hydroxynaphthalene moiety Intermediate for antimicrobial agents

This highlights that the 4-hydroxy substitution on the naphthalene ring specifically directs the utility of these compounds towards targets like Mcl-1, demonstrating the profound influence of substituent positioning on biological efficacy.

The amide group (-CO-NH-) in this compound acts as a critical linker, connecting the benzamide and hydroxynaphthalene moieties. The nature of this linker is paramount as it dictates the relative orientation and conformational freedom of the two key pharmacophoric groups, thereby influencing binding affinity to target proteins.

In related sulfonamide analogs (N-(4-hydroxynaphthalen-1-yl)arylsulfonamides), the sulfonamide linker (-SO₂-NH-) plays a similar role. nih.gov The conformational preferences imposed by the linker are vital for achieving the correct geometry for insertion into a protein's binding pocket. For Mcl-1 inhibitors, the sulfonamide linker helps to orient the substituted aryl group and the hydroxynaphthalene moiety to maximize interactions within the binding groove. nih.govnih.gov

Studies on other complex molecules have also shown the importance of linker chemistry. For example, in a multi-target hybrid compound designed for neurodegenerative diseases, a flexible linker was incorporated to reduce structural rigidity and allow for better interaction with multiple targets. mdpi.com The planarity and hydrogen-bonding capability of the amide linker in this compound are key features that contribute to its interaction with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization efforts.

While specific QSAR models for this compound are not extensively reported in the literature reviewed, studies on related benzamide and sulfonamide structures demonstrate the applicability of this approach. For a series of bicyclo((aryl)methyl)benzamide derivatives acting as GlyT1 inhibitors, QSAR models successfully correlated biological activity with physicochemical, geometrical, and topological descriptors. mdpi.comresearchgate.net Key descriptors identified included the number of hydrogen bond donors, polarizability, surface tension, and various energetic and topological parameters. mdpi.com

The process for developing a QSAR model for this compound derivatives would involve:

Synthesizing a library of analogs with systematic variations in the benzamide and naphthalene moieties.

Measuring the biological activity of these compounds against a specific target.

Calculating a wide range of molecular descriptors for each analog.

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model that links the descriptors to the observed activity. mdpi.com

Such models would be invaluable for prioritizing the synthesis of new derivatives with potentially enhanced potency and for gaining deeper insight into the structural requirements for activity.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a derivative of the N-(4-hydroxynaphthalen-1-yl) scaffold, might interact with a biological target, typically a protein.

Research on close analogues, specifically 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, has demonstrated the utility of this approach. These compounds have been identified as selective inhibitors of the Myeloid cell leukemia 1 (Mcl-1) protein, an attractive target for cancer therapy. nih.govbohrium.com Docking studies were performed to investigate the binding mode of this scaffold within the BH3 binding groove of Mcl-1. nih.govbohrium.com

Table 1: Key Predicted Interactions from Molecular Docking Studies
Ligand MoietyInteraction TypeTarget Protein Residue(s)Significance
4-hydroxy group on naphthalene (B1677914)Hydrogen BondHis224Acts as a critical anchor point in the binding pocket.
Naphthalene Ring SystemHydrophobic Interactions / π-π stackingResidues in the h2 and h3 hydrophobic pocketsContributes to binding affinity and stability.
Benzamide (B126)/Sulfonamide GroupHydrogen Bonds / Hydrophobic InteractionsAsn260Orients the ligand and provides additional binding contacts. qub.ac.uk

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These methods can determine the three-dimensional structure, charge distribution, and orbital energies of a molecule like N-(4-hydroxynaphthalen-1-yl)benzamide.

For this compound, DFT studies would calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped onto the electron density surface. This map reveals the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting non-covalent interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net This information is invaluable for understanding why the molecule binds to specific protein residues and for predicting its metabolic stability.

Table 2: Parameters from Quantum Chemical Calculations and Their Importance
Calculated ParameterMethodSignificance
Optimized Molecular GeometryDFTProvides the most stable 3D conformation and precise bond lengths/angles.
HOMO-LUMO Energy GapDFTIndicates chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP)DFTVisualizes charge distribution, predicting sites for intermolecular interactions. researchgate.net
Atomic Charges (e.g., Mulliken)DFTQuantifies the partial charge on each atom, useful for understanding electrostatic interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations use Newtonian mechanics to calculate the movements of atoms, providing insights into the stability and conformational flexibility of the protein and the bound ligand. nih.govspringernature.com

For the this compound-protein complex, an MD simulation would be initiated from the docked pose. The simulation would reveal how the complex behaves in a simulated physiological environment (typically including water and ions). mdpi.com Key analyses include monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability. A stable RMSD suggests that the ligand remains securely in the binding pocket. nih.gov Additionally, MD simulations can validate the persistence of key interactions, such as the hydrogen bond to His224, over the simulation time, thereby strengthening the confidence in the proposed binding mode. nih.gov

Table 3: Common Analyses in Molecular Dynamics Simulations
Analysis MetricPurpose
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions, indicating the structural stability of the complex over time. nih.gov
Root Mean Square Fluctuation (RMSF)Identifies the flexibility of different regions of the protein upon ligand binding.
Hydrogen Bond AnalysisTracks the formation and breaking of specific hydrogen bonds to assess the stability of key interactions.
Binding Free Energy Calculation (e.g., MM/PBSA)Estimates the binding affinity by calculating the free energy change upon ligand binding.

In Silico Screening and Virtual Library Design for Lead Optimization

The insights gained from molecular docking and other computational methods are directly applied in in silico screening and the design of virtual libraries for lead optimization. mdpi.comnih.gov Once a binding mode for a lead compound like this compound is established, medicinal chemists can propose modifications to improve properties like potency, selectivity, or metabolic stability.

This process, known as structure-based drug design, was effectively used for the N-(4-hydroxynaphthalen-1-yl) scaffold targeting Mcl-1. nih.govnih.gov Based on the initial docking model, a focused library of analogues was designed and synthesized to improve the potency of the series. nih.gov Modifications can be made to different parts of the molecule to, for example, enhance hydrophobic interactions or introduce new hydrogen bond donors/acceptors. These new designs are first created as a "virtual library" and re-docked into the target protein. nih.gov This in silico screening allows researchers to prioritize the most promising candidates for chemical synthesis and biological testing, saving significant time and resources. nih.gov This iterative cycle of computational design, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov

Future Perspectives and Research Directions

Rational Design and Development of Novel N-(4-hydroxynaphthalen-1-yl)benzamide Analogues with Enhanced Potency and Selectivity

The continued development of this compound analogues will rely heavily on a rational, structure-based design approach to improve binding affinity and selectivity for specific biological targets. Initial studies have successfully identified N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as selective inhibitors of Myeloid cell leukemia 1 (Mcl-1), an attractive target for cancer therapy. nih.gov A focused library of analogues has established a clear structure-activity relationship (SAR) for this series, providing a roadmap for future chemical modifications. nih.gov

Key strategies for enhancing potency and selectivity include:

Targeted Chemical Modifications: SAR studies have revealed that specific functional groups are critical for potent Mcl-1 inhibition. For instance, the phenolic hydroxyl group on the naphthalene (B1677914) core is crucial for binding, as its replacement with a methoxy (B1213986) group in one analogue resulted in a 170-fold decrease in potency. nih.gov Future design will focus on optimizing substituents at various positions to enhance interactions within the target's binding pocket. For example, analogues 19 and 21 were developed as the most potent compounds in one series, with Kᵢ values of 170 and 180 nM, respectively, representing a nine-fold increase in binding compared to the initial lead compound. nih.gov

Structure-Based Computational Modeling: Computational modeling and techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in confirming that these inhibitors bind to the BH3-binding groove of Mcl-1. nih.gov Future efforts will utilize more advanced computational simulations to predict how novel structural modifications will affect binding affinity and conformational dynamics, thereby prioritizing the synthesis of the most promising candidates.

Selectivity Profiling: A significant advantage of this compound class is its selectivity for Mcl-1 over other Bcl-2 family proteins like Bcl-2 and Bcl-xL. nih.gov Ongoing research must continue to profile new analogues against a full panel of anti-apoptotic proteins to ensure that enhanced potency does not come at the cost of this favorable selectivity profile.

Table 1: Structure-Activity Relationship of Selected Mcl-1 Inhibitors

CompoundKey Structural ModificationBinding Affinity (Kᵢ)Potency Fold Change vs. Analogue 10
Analogue 10 Phenolic -OH group0.51 µMBaseline
Analogue 40 Methoxy -OCH₃ group (replaces -OH)86.98 µM~170x decrease
Analogue 19 Optimized R₁ substituent0.17 µM~3x increase
Analogue 21 Optimized R₁ substituent0.18 µM~2.8x increase

Exploration of New Biological Targets and Therapeutic Modalities for the Compound Class

While Mcl-1 is a primary and validated target, the this compound scaffold may possess activity against other biologically relevant targets. The overexpression of Mcl-1 is a known factor in disease progression and chemoresistance in numerous cancers, including melanoma, pancreatic cancer, and various leukemias, making this the primary therapeutic area of interest. nih.gov However, the structural motifs present in this compound class are found in molecules with diverse biological activities, suggesting opportunities for therapeutic expansion.

Future research should explore:

New Cancer Targets: Systematic screening of potent analogues against other oncology targets, such as different protein-protein interaction sites or kinases, could uncover novel mechanisms of action or opportunities for dual-target inhibitors.

Multi-target Drug Design: The benzamide (B126) and naphthalene-sulfonamide portions of the scaffold could be modified to interact with multiple targets involved in complex diseases. For example, related scaffolds have been used to create multi-target agents for diseases like Alzheimer's by combining pharmacophores that interact with targets such as peroxisome proliferator-activated receptors (PPARs) and cholinesterases. mdpi.com This strategy could be applied to design agents for diseases with complex pathologies involving neuroinflammation or metabolic dysregulation. mdpi.com

Repurposing for Other Diseases: The broader benzamide class of compounds has shown potential in various therapeutic areas, including antimicrobial and anti-influenza applications. semanticscholar.orgmdpi.com Screening optimized this compound derivatives against panels of viral or bacterial targets could identify unexpected activities and open new avenues for development outside of oncology.

Advanced Mechanistic Investigations at the Molecular and Cellular Level

A deep understanding of how these compounds function at a molecular and cellular level is critical for their clinical translation. Initial studies have provided a strong foundation, demonstrating that these molecules act as direct Mcl-1 binders that disrupt its interaction with pro-apoptotic partners. nih.gov

Further advanced investigations should include:

High-Resolution Structural Biology: Obtaining co-crystal structures of lead analogues bound to Mcl-1 would provide atomic-level detail of the binding interactions. This information is invaluable for subsequent rounds of structure-based drug design and for understanding the basis of selectivity.

Cellular Pathway Analysis: Research has confirmed that lead compounds induce apoptosis through a Bak/Bax-dependent mechanism and activate caspase-3. nih.gov Future studies should use proteomic and transcriptomic approaches to map the downstream signaling cascades affected by Mcl-1 inhibition more comprehensively. This could reveal biomarkers for patient stratification and potential mechanisms of resistance.

Mechanism of Cell Permeability: Studies have shown that analogues with free acidic groups are cell-permeable and induce apoptosis in a dose-dependent manner. nih.gov Investigating the specific mechanisms of cellular uptake and efflux will be important for optimizing the pharmacokinetic properties of future compounds.

Integration of Multidisciplinary Approaches (e.g., Chemoinformatics, Omics Technologies, Artificial Intelligence in Drug Discovery)

The future discovery and optimization of this compound class will be significantly accelerated by integrating advanced, data-driven technologies. mdpi.com These multidisciplinary approaches can process vast amounts of chemical and biological data to guide research in a more efficient and predictive manner. researchgate.net

Key integrations include:

Chemoinformatics and QSAR: Quantitative Structure-Activity Relationship (QSAR) models can be developed using the existing library of analogues to computationally predict the potency of new, virtual compounds. mdpi.com Chemoinformatic tools can also be used to analyze large chemical databases to identify novel starting points for synthesis or to generate diverse virtual libraries for screening. mdpi.com

Artificial Intelligence and Machine Learning (AI/ML): AI and ML algorithms can be trained on existing SAR data to create sophisticated predictive models for biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. mdpi.com These models can guide lead optimization by identifying patterns that are not obvious to human researchers. mdpi.com

Omics Technologies: Employing proteomic and metabolomic analyses of cancer cells treated with lead compounds can provide an unbiased, system-wide view of the cellular response. This can confirm on-target activity, identify off-target effects, and uncover novel biomarkers of drug sensitivity or resistance.

By embracing these future research directions, the scientific community can fully exploit the therapeutic potential of the this compound scaffold, moving from promising lead compounds to highly optimized clinical candidates.

Q & A

Basic: What synthetic methodologies are recommended for N-(4-hydroxynaphthalen-1-yl)benzamide, and how can reaction parameters be optimized?

Methodological Answer:
The synthesis of this compound can be approached via coupling reactions, such as amidation between 4-hydroxynaphthalen-1-amine and benzoyl chloride derivatives. Key considerations include:

  • Reagent Selection: Use activating agents (e.g., carbodiimides like EDC) to facilitate amide bond formation, as demonstrated in naphthol-based syntheses .
  • Solvent and Temperature: Dichloromethane or acetonitrile at 0–25°C minimizes side reactions (e.g., hydrolysis) while ensuring moderate reaction rates .
  • Purification: Crystallization from methanol:water (4:1) yields high-purity products; monitor purity via TLC or HPLC .
  • Yield Optimization: Conduct small-scale trials to adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (24–72 hours) .

Basic: How should single-crystal X-ray diffraction experiments be designed for structural elucidation of this compound?

Methodological Answer:
For accurate structural determination:

  • Crystal Growth: Use slow evaporation from a solvent mixture (e.g., DCM/hexane) to obtain diffraction-quality crystals .
  • Data Collection: Employ Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Collect full-sphere data to ensure completeness (>95%) .
  • Structure Refinement: Use SHELXL for least-squares refinement, applying restraints for disordered moieties and validating with R1 < 0.05 and wR2 < 0.15 .
  • Visualization: Generate ORTEP diagrams via WinGX to illustrate thermal ellipsoids and hydrogen-bonding networks .

Intermediate: What safety protocols are critical when handling this compound during synthesis?

Methodological Answer:

  • Hazard Analysis: Conduct a pre-experiment risk assessment using guidelines from Prudent Practices in the Laboratory (e.g., evaluate mutagenicity via Ames II testing for aromatic amines) .
  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact and inhalation, particularly due to potential mutagenicity .
  • Decomposition Risks: Avoid heating above 100°C; DSC data for similar compounds show exothermic decomposition at elevated temperatures .
  • Waste Disposal: Quench reactive intermediates (e.g., acyl chlorides) with aqueous NaHCO3 before disposal .

Advanced: How can discrepancies between computational and experimental crystallographic data be resolved?

Methodological Answer:

  • Validation Tools: Cross-check DFT-optimized geometries with experimental bond lengths/angles using Mercury or OLEX2. Discrepancies >0.02 Å may indicate lattice effects .
  • Refinement Strategies: Apply Hirshfeld surface analysis to identify weak interactions (e.g., C–H···π) omitted in computational models .
  • Energy Frameworks: Compare calculated (PIXEL) and experimental lattice energies to assess packing efficiency discrepancies .
  • Multi-Method Validation: Complement XRD with solid-state NMR to resolve ambiguities in hydrogen bonding .

Advanced: What strategies identify and characterize polymorphs of this compound?

Methodological Answer:

  • Screening: Crystallize from solvents of varying polarity (e.g., ethanol vs. ethyl acetate) to induce polymorphic forms .
  • Thermal Analysis: Use DSC to detect phase transitions (e.g., melting points ±5°C differences between forms) .
  • Diffraction: Compare PXRD patterns; distinct peaks at 2θ = 10–30° indicate unique lattice arrangements .
  • Kinetic Control: Rapid cooling favors metastable forms, while slow evaporation yields thermodynamically stable polymorphs .

Intermediate: What spectroscopic techniques confirm the structure, and how should data be interpreted?

Methodological Answer:

  • NMR: ¹H NMR should show a downfield singlet (~10 ppm) for the amide NH and aromatic protons integrating to 13H (naphthyl + benzamide) .
  • IR: Confirm amide C=O stretch at ~1650 cm⁻¹ and O–H stretch (phenolic) at ~3200 cm⁻¹ .
  • Mass Spectrometry: ESI-MS should display [M+H]⁺ at m/z 288.1 (C₁₇H₁₃NO₂). Isotope patterns validate molecular formula .
  • Cross-Validation: Overlay experimental and simulated PXRD patterns to confirm crystallinity .

Advanced: How is mutagenicity assessed for novel benzamide derivatives like this compound?

Methodological Answer:

  • Ames II Testing: Use Salmonella typhimurium strains TA98/TA100 with S9 metabolic activation. A revertant count <2x baseline indicates low mutagenic risk .
  • Comparative Analysis: Benchmark against structurally similar compounds (e.g., benzyl chloride, mutagenicity index = 1.2) to contextualize risks .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., hydroxyl) reduce mutagenic potential compared to nitro substituents .
  • Mitigation: Introduce steric hindrance (e.g., methyl groups) near reactive sites to lower DNA adduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.